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This technical guide provides a comprehensive overview of the preclinical efficacy of
aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI), in models of brain metastases originating from non-small cell lung cancer
(NSCLC). Aumolertinib has demonstrated significant promise in penetrating the blood-brain
barrier and exerting potent anti-tumor effects intracranially, offering a potential therapeutic
advancement for patients with EGFR-mutant NSCLC who have developed or are at risk of
developing central nervous system (CNS) metastases.[1][2][3]

Core Findings at a Glance

Aumolertinib effectively crosses the blood-brain barrier and exhibits robust anti-tumor activity
in preclinical models of EGFR-mutant NSCLC brain metastases.[1][2][3][4] Pharmacokinetic
studies have confirmed its favorable distribution to the CNS.[1][2][3][4] In vivo studies have
demonstrated significant tumor growth inhibition, prolonged survival, and reduced cell
proliferation in brain lesions following aumolertinib treatment.[4] Furthermore, aumolertinib
has shown efficacy in combination with ionizing radiation, suggesting potential synergistic
effects in treating brain metastases.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating
the efficacy of aumolertinib in brain metastasis models.
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Table 1: In Vivo Efficacy of Aumolertinib in PC9-LUC Brain Metastasis Model

Ki-67
Tumor Change in .
Treatment Dosage . . Overall Expression
Biolumines  Body . . .
Group (mgl/kg, Qd) . Survival in Brain
cence Weight .
Tissue
Vehicle ) )
- High Stable Shortest High
Control
o Significantly Significantly
Aumolertinib 10 Stable Reduced
Reduced Prolonged
o Significantly Significantly
Aumolertinib 25 Stable Reduced
Reduced Prolonged
Osimertinib 10 Reduced Stable Prolonged Reduced
Osimertinib 25 Reduced Stable Prolonged Reduced
*Data

presented as
mean + SEM

(n=5/group).
*p <0.01 vs.
vehicle

control.[4]

Table 2: Blood-Brain Barrier Penetration of Aumolertinib and its Metabolite
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Apparent )
. Brain-to-Plasma Substrate of

Permeability .

Compound . Concentration ABCB1/BCRP
Coefficient (Papp) .
o Ratio in vivo Efflux Transporters
in vitro

Aumolertinib High > 7-fold higher in brain  Low affinity

HAS-719 (metabolite) Low Low Not specified

In vitro model used
ABCB1-MDCK and
BCRP-MDCK
monolayer cells.[1][3]
Preclinical in vivo
studies in rats

reported brain

concentrations at least

sevenfold higher than

in plasma.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Brain Metastasis Model

Cell Line: PC9-LUC, a human NSCLC cell line with an EGFR exon 19 deletion, engineered
to express luciferase for bioluminescence imaging.

Animal Model: BALB/c nude mice.

Procedure:

o PC9-LUC cells were injected into the left ventricle of the mice to establish the brain

metastasis model.[4]

o Two weeks post-injection, successful model establishment was confirmed via

bioluminescence imaging.
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o Mice were randomized into treatment groups (n=5/group): vehicle control, aumolertinib
(10 mg/kg and 25 mg/kg), and osimertinib (10 mg/kg and 25 mg/kg).

o Treatments were administered orally once daily (Qd).

o Tumor progression was monitored by measuring bioluminescence.
o Body weight was recorded to assess toxicity.

o Overall survival was monitored.

o At the end of the study, brain tissues were collected for hematoxylin-eosin (H&E) staining
and immunohistochemical (IHC) analysis of the proliferation marker Ki-67.[4]

In Vitro Blood-Brain Barrier Model

e Cell Lines: ABCB1-MDCK and BCRP-MDCK monolayer cells, which are Madin-Darby
Canine Kidney cells overexpressing the human efflux transporters ABCB1 (P-glycoprotein)
and BCRP, respectively. These cell lines are used to model the blood-brain barrier.

e Procedure:

o The effects of transport time and drug concentration on the apparent permeability
coefficient (Papp) of aumolertinib and its active metabolite, HAS-719, were investigated.

o The bidirectional transmembrane transport characteristics of aumolertinib were studied to
determine if it is a substrate of ABCB1 and BCRP.[1]

Pharmacokinetic Studies

o Animal Model: Mice with established brain metastases.
e Procedure:
o Aumolertinib was administered to the mice.

o At various time points, brain tissue and plasma samples were collected.
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o The concentrations of aumolertinib and its metabolite HAS-719 in the brain and plasma
were determined using liquid chromatography-mass spectrometry (LC-MS).[4]

Combination Therapy with lonizing Radiation (IR)

e Cell Lines: PC-9 and NCI-H1975 human NSCLC cell lines.
« In Vivo Model: Xenograft model of NSCLC brain metastases in BALB/c nude mice.
e Procedure:

o The anti-tumor effects of aumolertinib combined with IR were assessed in the xenograft
model.

o The concentrations of aumolertinib in brain tissue and blood were measured using LC-
MS.

o In vitro assays were conducted on PC-9 and NCI-H1975 cells to evaluate the effects of the
combination treatment on:

Cell proliferation (CCK-8 assay)

Cell survival (colony formation assay)

Apoptosis and cell cycle distribution (flow cytometry)

DNA damage (immunofluorescence staining)

Expression levels of relevant proteins (western blotting).[5]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to
aumolertinib's action in brain metastases.
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Caption: Aumolertinib inhibits mutant EGFR signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607974?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

